(4-Methoxy-3,5-dimethylfuran-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-3,5-dimethylfuran-2-yl)(phenyl)methanol is a furan-based derivative with a molecular weight of 232.27 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3,5-dimethylfuran-2-yl)(phenyl)methanol typically involves the reaction of 4-methoxy-3,5-dimethylfuran-2-carbaldehyde with phenylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of impurities .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3,5-dimethylfuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
(4-Methoxy-3,5-dimethylfuran-2-yl)(phenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxy-3,5-dimethylfuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)methanol
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
- 2,5-Dimethyl-4-methoxy-3(2H)-furanone
Uniqueness
(4-Methoxy-3,5-dimethylfuran-2-yl)(phenyl)methanol is unique due to its specific combination of a furan ring with a methoxy and phenyl group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
(4-methoxy-3,5-dimethylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C14H16O3/c1-9-13(16-3)10(2)17-14(9)12(15)11-7-5-4-6-8-11/h4-8,12,15H,1-3H3 |
InChI Key |
SPURBBAAOWGRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1OC)C)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.